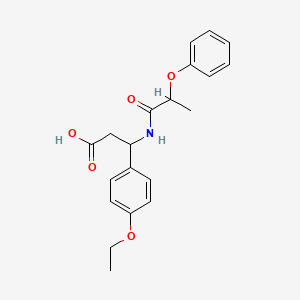
3-(4-ETHOXYPHENYL)-3-(2-PHENOXYPROPANAMIDO)PROPANOIC ACID
概要
説明
3-(4-ETHOXYPHENYL)-3-(2-PHENOXYPROPANAMIDO)PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-3-(2-PHENOXYPROPANAMIDO)PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:
Formation of the Ethoxyphenyl Intermediate: Starting with a halogenated benzene derivative, such as 4-bromoanisole, and reacting it with ethyl alcohol under basic conditions to introduce the ethoxy group.
Amidation Reaction: The ethoxyphenyl intermediate can then be reacted with 2-phenoxypropanoic acid chloride in the presence of a base like triethylamine to form the amide bond.
Final Acid Formation: The resulting intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the final carboxylic acid product.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 3-(4-ethoxyphenyl)-3-[(2-phenoxypropyl)amino]propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science:
Biology
Drug Development: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Medicine
Therapeutic Agents: Potential use in the development of anti-inflammatory or anticancer agents.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 3-(4-ETHOXYPHENYL)-3-(2-PHENOXYPROPANAMIDO)PROPANOIC ACID would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
類似化合物との比較
Similar Compounds
3-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-ethoxyphenyl)-3-[(2-acetoxypropanoyl)amino]propanoic acid: Similar structure but with an acetoxy group instead of a phenoxy group.
Uniqueness
The presence of the ethoxy and phenoxy groups in 3-(4-ETHOXYPHENYL)-3-(2-PHENOXYPROPANAMIDO)PROPANOIC ACID might confer unique chemical properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from its analogs.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-3-(2-phenoxypropanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-25-16-11-9-15(10-12-16)18(13-19(22)23)21-20(24)14(2)26-17-7-5-4-6-8-17/h4-12,14,18H,3,13H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSADQLQFFOEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-PHENYLBUTANAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299877.png)
![methyl 4-{3-benzoyl-1-[3-(hexyloxy)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B4299879.png)
![3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID](/img/structure/B4299882.png)
![3,5-bis[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B4299883.png)
![N-cyclopropyl-3-(4-methyl-1,3-thiazol-5-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4299908.png)
![(5Z)-3-METHYL-5-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-1-(PYRIDIN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE](/img/structure/B4299915.png)
![3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID](/img/structure/B4299926.png)
![3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4299938.png)
![1-(2-methoxy-5-{[(2-methoxyethyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4299945.png)
![3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID](/img/structure/B4299957.png)
![3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4299959.png)
![2-amino-8,8-dimethyl-3-nitro-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4299965.png)
![(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4299972.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxyethyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4299978.png)
